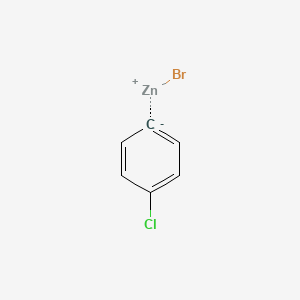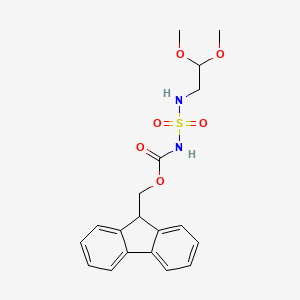
Fmoc-Val-Ala-PAB-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Val-Ala-PAB-Cl is a compound used primarily in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). This compound is a linker that facilitates the attachment of drugs to antibodies, allowing for targeted drug delivery. The Fmoc group is a protecting group used in peptide synthesis, while Val-Ala-PAB-Cl is a cleavable linker that can be specifically cleaved by enzymes such as Cathepsin B .
Wirkmechanismus
Target of Action
Fmoc-Val-Ala-PAB-Cl is primarily used in the creation of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the specific cells that the antibody component of the ADC is designed to target .
Mode of Action
The compound works by forming a link between the antibody and the cytotoxic drug . The this compound compound is able to react with tertiary amines to form a linked quarternary amine . This linker is cleaved specifically by the enzyme Cathepsin B .
Biochemical Pathways
Upon internalization of the ADC into the target cell, the linker is cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome of the cells . The cleavage of the linker releases the cytotoxic drug within the cell, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound is largely determined by the properties of the ADC it is part of . The stability of the linker plays a significant role in the efficacy and tolerability of the ADC . The design of this compound ensures that the cytotoxic drug is released only within the target cells, enhancing the therapeutic index .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells . This targeted delivery minimizes damage to healthy cells and maximizes the impact on the target cells .
Action Environment
The action of this compound is influenced by the presence of the enzyme Cathepsin B . This enzyme is only present in the lysosome of cells . Therefore, the action, efficacy, and stability of this compound are influenced by the intracellular environment .
Biochemische Analyse
Biochemical Properties
Fmoc-Val-Ala-PAB-Cl plays a significant role in biochemical reactions, specifically in the formation of ADCs . It interacts with enzymes such as cathepsin B , a lysosomal protease. The Val-Ala dipeptide in this compound is efficiently cleaved by cathepsin B . This interaction is crucial for the release of the ADC payload within the cell .
Cellular Effects
The effects of this compound on cells are primarily related to its role in ADCs. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Once the ADC is internalized by the target cell, the compound is cleaved by cathepsin B, releasing the cytotoxic drug .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by cathepsin B . This cleavage occurs in the lysosome of the cell, where the enzyme cathepsin B is located . The cleavage releases the cytotoxic drug linked to the ADC, allowing it to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation. The compound is highly stable in human plasma, making it an effective strategy in ADC linker design .
Metabolic Pathways
This compound is involved in the metabolic pathway of ADCs. It interacts with the enzyme cathepsin B, which cleaves the compound to release the cytotoxic drug .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are tied to the ADCs it forms part of. The ADCs are designed to target specific cells, and once internalized, the compound is transported to the lysosome where it is cleaved by cathepsin B .
Subcellular Localization
The subcellular localization of this compound is within the lysosome of the cell . This is where the compound is cleaved by cathepsin B, releasing the cytotoxic drug of the ADC .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-Cl involves multiple steps. Initially, the Fmoc group is introduced to the amino acids valine and alanine through standard peptide coupling reactions. The resulting dipeptide is then linked to para-aminobenzyl chloride (PAB-Cl) to form the final compound. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Val-Ala-PAB-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group in PAB-Cl can be substituted by nucleophiles such as amines to form quaternary ammonium compounds.
Cleavage Reactions: The Val-Ala linker is specifically cleaved by the enzyme Cathepsin B, which is present in lysosomes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include tertiary amines, and the reactions are typically carried out in organic solvents like DMF or dichloromethane (DCM) at room temperature.
Cleavage Reactions: The cleavage by Cathepsin B occurs under physiological conditions, typically in a lysosomal environment.
Major Products Formed
Substitution Reactions: The major products are quaternary ammonium compounds.
Cleavage Reactions: The cleavage of the Val-Ala linker releases the drug payload in the target cells.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-Val-Ala-PAB-Cl is used as a linker in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for amines, allowing for the stepwise construction of peptides .
Biology
In biology, this compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The Val-Ala linker ensures that the drug is released only in the presence of Cathepsin B, which is overexpressed in many cancer cells .
Medicine
In medicine, this compound is crucial in the targeted delivery of chemotherapeutic agents. By linking drugs to antibodies, it allows for the selective targeting of cancer cells, minimizing the side effects on healthy tissues .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its ability to form stable linkages and be cleaved under specific conditions makes it an essential component in the manufacture of targeted therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Val-Cit-PABC-PNP: Another cleavable linker used in ADCs, but with a different cleavage mechanism involving Cathepsin B and other enzymes.
Fmoc-Val-Ala-OH: A similar compound used in peptide synthesis but without the PAB-Cl component.
Uniqueness
Fmoc-Val-Ala-PAB-Cl is unique due to its specific cleavage by Cathepsin B, making it highly effective in targeted drug delivery systems. Its ability to form stable linkages with tertiary amines and be cleaved under physiological conditions sets it apart from other linkers .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJPVZASVCXRC-PPHZAIPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315474.png)

![Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315480.png)


![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6315514.png)


